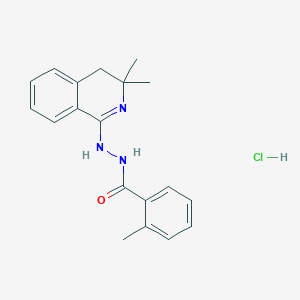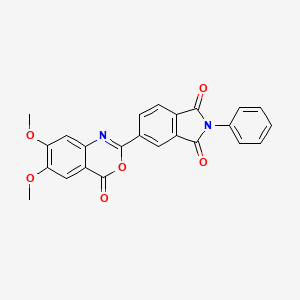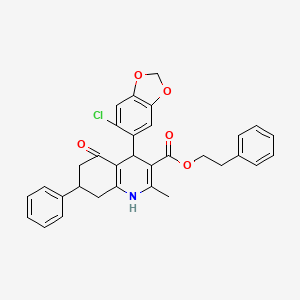![molecular formula C12H22N4 B5139877 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, also known as EDDAH, is a spirocyclic compound that has been widely used in scientific research. It contains two nitrogen atoms and a spirocyclic structure, which makes it a unique and valuable compound for various applications.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane is not fully understood. However, it has been suggested that it may act as a GABA(A) receptor modulator, which could explain its anticonvulsant and anxiolytic effects. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to inhibit the activity of histone deacetylases, which could contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to increase the levels of serotonin and norepinephrine in the brain, which could explain its antidepressant effects. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane in lab experiments is its unique structure, which makes it a valuable tool for studying various biological processes. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to have a range of biochemical and physiological effects, which makes it a versatile compound for studying different systems. However, one limitation of using 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane. One area of interest is the development of new chiral catalysts based on 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could have applications in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could lead to the development of new drugs for the treatment of neurological disorders and cancer. Finally, more research is needed to determine the safety and toxicity of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could inform its potential use in clinical settings.
Métodos De Síntesis
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane can be synthesized using a variety of methods, including the reaction of 1,2-diaminopropane with cyclohexanone, followed by cyclization and reduction. Another method involves the reaction of 1,2-diaminopropane with cyclohexanone in the presence of sodium borohydride. The yield of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane can be improved by using a chiral catalyst.
Aplicaciones Científicas De Investigación
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been widely used in scientific research due to its unique structure and properties. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been used as a ligand in the development of new chiral catalysts for asymmetric synthesis.
Propiedades
IUPAC Name |
2-[2-(1,2-diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-6-11(5-1)13-15(11)9-10-16-12(14-16)7-3-4-8-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLIYTYXTVDFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NN2CCN3C4(N3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)


![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)

![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)


![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)


![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
